REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:8](O)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH:12](O)([CH3:14])[CH3:13].S(=O)(=O)(O)O>CCCCCC>[CH:12]([O:1][C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([OH:6])=[O:5])([CH3:14])[CH3:13]
|
Name
|
mixture
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1201 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 8 hours at 75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
STIRRING
|
Details
|
was stirred in an ice bath
|
Type
|
FILTRATION
|
Details
|
Resultant crystal deposit was filtrated
|
Type
|
WASH
|
Details
|
the residue was washed with hexane
|
Type
|
ADDITION
|
Details
|
Then, it was dispersed in a mixture liquid
|
Type
|
FILTRATION
|
Details
|
consisting of methanol and water in a ratio of 6:4, and filtration
|
Type
|
CUSTOM
|
Details
|
The substance was dried for 48 hours at 60° C.
|
Duration
|
48 h
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C(C(=O)O)=CC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |